3-(4-phenoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bicyclic structure, the introduction of the phenoxybenzoyl group, and the addition of the carboxylic acid group. The exact methods would depend on the specific reactions used .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carboxylic acid group, which is typically acidic and can participate in a variety of reactions. The bicyclic structure could also influence the compound’s reactivity .Scientific Research Applications
Synthesis Techniques
- A variety of 3-azabicylo[3.1.0]hexanes, closely related to the chemical , have been synthesized through processes involving cyclopropylmagnesium carbenoids. This demonstrates the potential for novel synthesis pathways for related compounds, offering insights into the structural versatility of such chemicals (Kimura et al., 2015).
Stereochemistry and Derivatives
- Research has been conducted on synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This work highlights the chemical's flexibility and potential for creating diverse derivatives, which could be relevant to the compound (Bakonyi et al., 2013).
Chemical Transformation and Applications
- The transformation of related azabicyclo compounds with halogens has been studied, showing their reactivity and potential applications in different chemical processes (Molchanov et al., 2001).
- Research on the synthesis of azabicyclohexane derivatives as T-type calcium channel inhibitors indicates the potential of similar compounds in the treatment of conditions like neuropathic pain (Kim & Nam, 2016).
Biological Activity and Potential Applications
- A study on the conformation of GABA when locked in the bicyclo[3.1.0]hexane core structure suggests potential applications in developing bioactive compounds or pharmaceuticals (Jimeno et al., 2011).
properties
IUPAC Name |
3-(4-phenoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-18(20-11-13-10-16(13)17(20)19(22)23)12-6-8-15(9-7-12)24-14-4-2-1-3-5-14/h1-9,13,16-17H,10-11H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYPJYMCKWWCSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-phenoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid |
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